2-Chloro-5-(piperidin-3-ylmethoxymethyl)-pyridine dihydrochloride
Description
Historical Context and Discovery
2-Chloro-5-(piperidin-3-ylmethoxymethyl)-pyridine dihydrochloride (CAS: 1185316-47-5) emerged in the early 21st century as part of efforts to expand the pharmacological utility of pyridine and piperidine derivatives. While its exact discovery timeline remains undocumented in public literature, its structural analogs gained prominence in the 2010s for their roles in drug discovery pipelines. The compound’s synthesis was likely driven by the demand for modular heterocyclic frameworks capable of interacting with biological targets, such as neurotransmitter receptors or enzymes. Early patents and academic studies on similar chloropyridine derivatives, such as 2-chloro-5-chloromethylpyridine, provided foundational synthetic strategies that informed its development.
Significance in Pyridine Chemistry
Pyridine derivatives are pivotal in medicinal chemistry due to their electronic versatility and bioavailability. The incorporation of a chlorine atom at the 2-position and a piperidine-methoxymethyl group at the 5-position enhances this compound’s potential for targeted interactions. Key attributes include:
- Electron-withdrawing effects : The chlorine atom stabilizes the pyridine ring, facilitating nucleophilic substitution reactions.
- Stereochemical flexibility : The piperidine moiety introduces a chiral center, enabling enantioselective binding to biological macromolecules.
- Solubility modulation : The dihydrochloride salt improves aqueous solubility, critical for in vivo applications.
Compared to simpler pyridines, this compound’s bifunctional design allows simultaneous engagement with hydrophobic pockets and polar residues in protein active sites.
Classification within Heterocyclic Compounds
This compound belongs to two major heterocyclic classes:
- Aromatic heterocycles : The pyridine ring (6-membered, nitrogen-containing) confers aromaticity and π-π stacking capabilities.
- Saturated heterocycles : The piperidine ring (6-membered, fully saturated) contributes conformational rigidity and basicity.
Table 1: Structural Classification
| Feature | Component | Role in Chemistry |
|---|---|---|
| Core structure | Pyridine | Aromaticity, electronic modulation |
| Substituent | Piperidine-methoxymethyl | Steric bulk, chiral environments |
| Counterion | Dihydrochloride | Solubility enhancement |
This hybrid structure places it within the broader category of bicyclic heterocycles, which are increasingly explored for their pharmacokinetic advantages.
Overview of Research Objectives
Current research on this compound focuses on three domains:
- Synthetic optimization : Streamlining multi-step pathways to improve yield and purity.
- Pharmacological profiling : Screening for activity against neurological and inflammatory targets.
- Structure-activity relationships (SAR) : Correlating substituent modifications with bioactivity.
Table 2: Key Research Applications
These efforts aim to position the compound as a scaffold for next-generation therapeutics, particularly in neurology and immunology.
Properties
IUPAC Name |
2-chloro-5-(piperidin-3-ylmethoxymethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O.2ClH/c13-12-4-3-11(7-15-12)9-16-8-10-2-1-5-14-6-10;;/h3-4,7,10,14H,1-2,5-6,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBSPRQVQVEASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COCC2=CN=C(C=C2)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671505 | |
| Record name | 2-Chloro-5-{[(piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185316-47-5 | |
| Record name | 2-Chloro-5-{[(piperidin-3-yl)methoxy]methyl}pyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-5-(piperidin-3-ylmethoxymethyl)-pyridine dihydrochloride is a compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a chloro group and a piperidine moiety. Its molecular formula is and it exists in a dihydrochloride salt form, enhancing its solubility in aqueous environments, making it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its potential interactions with neurotransmitter systems, particularly within the central nervous system (CNS). Preliminary studies suggest that it may act as a cognitive enhancer and have therapeutic applications in treating neurological disorders such as Alzheimer's disease. The presence of the chloro substituent allows for nucleophilic substitution reactions, potentially leading to various derivatives that could exhibit different biological properties.
Biological Assays and Findings
Research into the biological activity of this compound has focused on several key areas:
- Neuropharmacological Effects : Studies indicate that compounds similar to this one have shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and memory. Specifically, the α7 nAChR subtype has been highlighted as a significant target due to its role in neuroprotection and anti-inflammatory pathways .
- Cytotoxic Activity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound were tested against cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing varying degrees of effectiveness with IC50 values indicating significant anti-tumor activity .
Comparative Analysis with Related Compounds
The biological activity of this compound can be further understood by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-5-(morpholinomethyl)-pyridine | Morpholine instead of piperidine | Potentially different receptor interactions |
| 5-(Piperidinylmethyl)-2-pyridylamine | Amino group instead of methoxy | May exhibit different biological activities |
| 4-Chloro-6-(piperidin-1-yl)methoxy-pyrimidine | Pyrimidine ring | Different pharmacological profile |
These comparisons highlight how variations in substituents can influence biological activity and pharmacokinetics, emphasizing the unique potential of this compound for cognitive enhancement and neuroprotection.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Cognitive Enhancement : A study involved administering related compounds to animal models exhibiting symptoms akin to Alzheimer's disease. Results indicated improvements in memory retention and cognitive function, suggesting potential therapeutic benefits for cognitive disorders.
- Anticancer Activity : In vitro studies on various cancer cell lines showed that derivatives of this compound exhibited IC50 values significantly lower than traditional chemotherapeutic agents, indicating a promising avenue for anticancer drug development.
Scientific Research Applications
Structural Features
The compound consists of:
- A chloro group at the 2-position of the pyridine ring.
- A methoxymethyl group attached to a piperidine nitrogen at the 5-position.
These features enhance its solubility and reactivity, allowing for various synthetic modifications.
Neuroscience and Cognitive Enhancement
Preliminary studies have indicated that 2-Chloro-5-(piperidin-3-ylmethoxymethyl)-pyridine dihydrochloride may exhibit significant biological activity related to cognitive functions. Research suggests its potential as a cognitive enhancer, particularly in the context of treating neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests possible interactions with neurotransmitter systems, which could facilitate cognitive processes.
Synthetic Chemistry
The compound can undergo nucleophilic substitution reactions due to the presence of the chloro substituent. This allows for the formation of various derivatives by reacting with nucleophiles such as amines or alcohols. The methoxymethyl group can also be hydrolyzed under acidic or basic conditions, leading to active intermediates that can be utilized in further synthetic pathways.
Pharmacological Studies
Due to its structural similarities with other biologically active compounds, it serves as a valuable reference in pharmacological studies. Researchers can compare its effects with those of structurally related compounds to elucidate mechanisms of action and therapeutic potential.
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chloro-5-(morpholinomethyl)-pyridine | Morpholine instead of piperidine | Potentially different receptor interactions |
| 5-(Piperidinylmethyl)-2-pyridylamine | Amino group instead of methoxy | May exhibit different biological activities |
| 4-Chloro-6-(piperidin-1-yl)methoxy-pyrimidine | Pyrimidine ring | Different pharmacological profile |
This table highlights variations in substituents that can influence biological activity and pharmacokinetics, emphasizing the uniqueness of this compound in terms of its specific structural arrangement and potential effects on cognitive function.
Research Insights
Research has shown that compounds similar to this compound have been investigated for their roles in enhancing cognitive function and treating conditions like Alzheimer's disease. Structural analyses indicate that modifications to the piperidine or pyridine components could lead to varying degrees of activity against specific neurological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s pyridine core and piperidine-containing side chain are shared with several derivatives, but substituent variations significantly influence properties:
Key Observations :
- Chlorine Substitution : The chloro group at the 2-position of pyridine is conserved across analogs, likely contributing to electronic effects and binding affinity .
- Side-Chain Flexibility : The piperidin-3-ylmethoxymethyl group in the target compound introduces 5–6 rotatable bonds, which may improve conformational adaptability but reduce metabolic stability compared to rigid analogs like Compound I (3 rotatable bonds) .
- Salt Forms: Dihydrochloride salts (e.g., target compound) enhance aqueous solubility compared to mono-HCl or freebase forms, critical for in vivo applications .
Pharmacokinetic and Toxicity Profiles
Comparative analysis of molecular properties and toxicity parameters (based on and ):
Insights :
- Compound I exhibits lower acute toxicity (logLC50 > −0.3), aligning with its prioritization in eco-friendly pesticide development .
Preparation Methods
Precursor Synthesis: Preparation of 2-Chloro-5-methylpyridine
The key intermediate for the target compound is 2-chloro-5-methylpyridine , which serves as a platform for further functionalization.
Halogenation and Dehydrohalogenation Route:
The preparation begins with 5-methyl-3,4-dihydro-2(1H)-pyridone, which undergoes halogenation using halogenating agents such as chlorine, bromine, sulphuryl chloride, or sulphuryl bromide to form a dihalo compound (e.g., 2-oxo-5-methyl-5,6-dichloropiperidine). This intermediate is then subjected to dehydrohalogenation by heating (100–170°C) in a high boiling solvent like 1,2,4-trichlorobenzene to yield 2-hydroxy-5-methyl-6-pyridine or its tautomer. Subsequent chlorination with phosphorus oxychloride or phosgene at 80–130°C produces 2-chloro-5-methylpyridine in a one-step process with stoichiometric excess of chlorinating agent (up to 70% excess) to maximize yield.Solvent and Conditions:
Aromatic hydrocarbons such as toluene or xylene, or halogenated aromatics like chlorobenzene and preferably 1,2,4-trichlorobenzene, are used as solvents to facilitate chlorination and stabilize intermediates. The chlorinating agent is introduced gradually over 0.5 to 10 hours, typically 1 to 2 hours, with the reaction mixture maintained at ~120°C for several hours post-addition for completion.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | Cl2, Br2, SO2Cl2, SO2Br2, 50-60°C | Dihalo compound formation |
| Dehydrohalogenation | Heat 100-170°C, high boiling solvent | Pyridine intermediate formation |
| Chlorination | POCl3 or phosgene, 80-130°C, 1,2,4-trichlorobenzene solvent | 2-Chloro-5-methylpyridine synthesis |
Introduction of the Piperidin-3-ylmethoxymethyl Side Chain
While direct literature on the exact preparation of 2-chloro-5-(piperidin-3-ylmethoxymethyl)-pyridine dihydrochloride is scarce, analogous methods for related substituted pyridines provide a pathway:
Aminomethylation of 2-chloro-5-methylpyridine:
The methyl group at the 5-position can be converted into an aminomethyl group via chlorination to 2-chloro-5-trichloromethylpyridine, followed by nucleophilic substitution with amines. For example, 2-chloro-5-aminomethylpyridine is prepared by reacting 2-chloro-5-trichloromethylpyridine with ammonia or amine sources in a one-step process, avoiding the use of irritative intermediates.Attachment of Piperidinylmethoxy Moiety:
The piperidin-3-ylmethoxymethyl group likely involves the nucleophilic substitution of a suitable leaving group (e.g., chloromethyl) on the pyridine ring with a piperidine derivative bearing a hydroxymethyl substituent. This can be achieved by:- Formation of 2-chloro-5-(chloromethyl)pyridine intermediate.
- Reaction with piperidin-3-ylmethanol or its protected derivative under basic conditions to form the ether linkage.
- Subsequent salt formation with hydrochloric acid to yield the dihydrochloride salt.
Purification and Salt Formation:
The final compound is isolated as the dihydrochloride salt by treatment with excess hydrochloric acid, improving stability and crystallinity for pharmaceutical applications.
Summary of Key Preparation Steps for the Target Compound
| Stage | Reagents/Conditions | Notes |
|---|---|---|
| Preparation of 2-chloro-5-methylpyridine | Halogenation/dehydrohalogenation/chlorination as above | Key intermediate for side chain attachment |
| Conversion to 2-chloro-5-(chloromethyl)pyridine | Chlorination with Cl2, radical initiator (e.g., benzoyl peroxide) | Enables nucleophilic substitution |
| Nucleophilic substitution | Piperidin-3-ylmethanol, base (e.g., K2CO3), solvent (e.g., toluene) | Forms piperidin-3-ylmethoxymethyl side chain |
| Salt formation | HCl treatment | Yields dihydrochloride salt form |
Research Findings and Practical Considerations
Reaction Control:
Slow addition of chlorinating agents and controlled temperature profiles are essential to maximize yield and minimize side products such as over-chlorinated or polymeric species.Solvent Choice:
1,2,4-Trichlorobenzene is favored for its high boiling point and ability to dissolve intermediates, facilitating smooth chlorination and substitution reactions.Safety and Environmental Aspects:
Avoiding intermediates like 2-chloro-5-monochloromethylpyridine reduces skin irritation hazards. The use of stoichiometric excess of chlorinating agents requires careful handling and waste management.Scale-Up Potential: The described methods are amenable to industrial scale due to the use of readily available reagents and solvents, and the possibility to isolate intermediates in high purity.
Q & A
Q. Mitigation Strategies :
- Variable Temperature NMR : Identify tautomeric shifts.
- DSC/TGA : Analyze thermal stability and hydration states.
- Cross-Validation : Compare with PubChem/CAS spectral libraries .
What strategies improve the yield of multi-step synthesis involving this compound?
Advanced Research Question
Key factors for yield optimization:
- Intermediate Purification : Use flash chromatography or recrystallization after each step.
- Catalyst Selection : Palladium-based catalysts for coupling steps (e.g., Suzuki-Miyaura for pyridine functionalization).
- Reaction Monitoring : In-situ FTIR or LC-MS to detect side products early.
For example, substitution reactions with chloromethylpyridine derivatives achieve >70% yield under anhydrous conditions with NaH as a base .
What are the key considerations for handling and storing this compound?
Basic Research Question
- Storage : Desiccate at –20°C in amber vials to prevent hydrolysis of the chloromethyl group.
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential HCl release.
- Waste Disposal : Neutralize acidic residues before disposal, adhering to institutional guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
